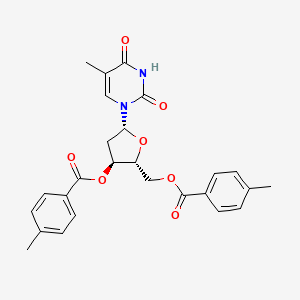

3',5'-DI-O-(4-Methylbenzoyl)-thymidine

CAS No.:

Cat. No.: VC17981084

Molecular Formula: C26H26N2O7

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26N2O7 |

|---|---|

| Molecular Weight | 478.5 g/mol |

| IUPAC Name | [(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |

| Standard InChI | InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |

| Standard InChI Key | PUSZQUJVSQNJEI-BHDDXSALSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |

Introduction

Chemical Synthesis and Reaction Mechanisms

Synthesis Methodology

The synthesis of 3',5'-DI-O-(4-Methylbenzoyl)-thymidine typically involves a two-step acylation process:

-

Substrate Preparation: Thymidine, either isolated from biological sources (e.g., herring sperm) or synthesized chemically, serves as the starting material .

-

Acylation Reaction: Thymidine is treated with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction selectively substitutes the hydroxyl groups at the 3' and 5' positions with 4-methylbenzoyl moieties .

The reaction mechanism follows nucleophilic acyl substitution, where the base deprotonates the hydroxyl groups, enabling attack on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This yields the di-acylated product with high regioselectivity.

Reaction Scheme

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound consists of three primary components:

-

Thymine Base: A pyrimidine nucleobase that pairs with adenine in DNA.

-

Deoxyribose Sugar: A pentose sugar with hydroxyl groups at the 3' and 5' positions substituted by 4-methylbenzoyl groups.

-

4-Methylbenzoyl Moieties: Aromatic esters that increase hydrophobicity and steric bulk .

Key structural parameters include:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 197°C | |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Dichloromethane | |

| LogP (Partition Coefficient) | 2.83 | |

| pKa | 9.55 ± 0.10 (Predicted) |

The compound’s solubility in organic solvents like dichloromethane facilitates its use in synthetic chemistry, while its logP value indicates moderate lipophilicity, suggesting potential membrane permeability .

Applications in Scientific Research

Intermediate in Isotope-Labeled Synthesis

This compound serves as a precursor for synthesizing isotopically labeled nucleosides, such as 5-Methyl-2’-deoxycytidine-13C,15N2. These analogs are critical for metabolic tracing and pharmacokinetic studies .

Oligonucleotide Synthesis

The 4-methylbenzoyl groups protect hydroxyl sites during solid-phase oligonucleotide synthesis, preventing unwanted side reactions. Subsequent deprotection under mild alkaline conditions yields functional DNA strands .

Pharmaceutical Development

Acylated nucleosides are explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume